3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
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Overview
Description
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. Additionally, the use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
4-(Methoxymethyl)-1H-1,2,3-triazole: A derivative with a methoxymethyl group attached to the triazole ring.
Propan-1-amine: A simple amine compound that forms the backbone of the target compound.
Uniqueness
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is unique due to the combination of the triazole ring and the methoxymethyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14N4O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C7H14N4O/c1-12-6-7-5-11(10-9-7)4-2-3-8/h5H,2-4,6,8H2,1H3 |
InChI Key |
VJLUQXJJOBPBMR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN(N=N1)CCCN |
Origin of Product |
United States |
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